Intralipid

Pharmaceutical nanotechnology emulsion stability USP <729>

Intralipid 20% is the established standard-of-care IV lipid emulsion, composed of 20% soybean oil, 1.2% egg yolk phospholipids, and 2.25% glycerin (2.0 kcal/mL). Researchers requiring a regulatory-accepted comparator with extensive historical clinical data for IND/device trials should prioritize Intralipid. It provides a validated high-phytosterol exposure model for PNALD mechanistic studies and a high-oxidative-stress baseline (baseline MDA ~27 µM) for antioxidant intervention assays. Procurement managers benefit from USP<729>-compliant quality, well-characterized globule size distribution, and cost-effectiveness for short-course parenteral nutrition protocols.

Molecular Formula C60H115NO10P
Molecular Weight 1041.55
CAS No. 68890-65-3
Cat. No. B608591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntralipid
CAS68890-65-3
SynonymsLipofundin S;  Lipofundin S 10;  Intralipid 20;  Intralipid;  Medialipid;  Phospholipid - stabilized soybean oil;  Salvilipid;  Travamulsion; 
Molecular FormulaC60H115NO10P
Molecular Weight1041.55
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9-
InChIKeyZACMUBKIFQNSDT-GAUHYDFOSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Intralipid 20%: Composition, Indications, and Standards


Intralipid (CAS 68890-65-3) is a sterile, non-pyrogenic, 20% (w/v) intravenous lipid injectable emulsion manufactured by Fresenius Kabi, composed of 20% purified soybean oil emulsified with 1.2% purified egg yolk phospholipids, stabilized with 2.25% glycerin in water for injection, with sodium hydroxide for pH adjustment (pH range 6.0–8.9) [1]. As a long-chain triglyceride (LCT) emulsion providing approximately 2.0 kcal/mL, Intralipid is indicated as a source of calories and essential fatty acids for adult and pediatric patients requiring parenteral nutrition (PN), and for prevention of essential fatty acid deficiency (EFAD) . The product contains the essential fatty acids linoleic acid (omega-6; 44–62% of total fatty acids) and alpha-linolenic acid (omega-3; 4–11%) [1][2]. Intralipid serves as the established reference standard against which newer-generation mixed-oil emulsions (e.g., SMOFlipid, ClinOleic, Omegaven) are compared in clinical practice .

1
Established reference standard for lipid injectable emulsion development and comparative formulation studies
Compositionally defined soybean oil emulsion with documented regulatory history
2
Supports research models requiring elevated phytosterol exposure or distinct oxidative baseline
High campesterol/stigmasterol profile and 3-fold higher MDA vs. mixed-oil emulsions
3
Suitable for parenteral nutrition-associated liver disease (PNALD) research and cholestasis endpoint studies
Documented differential cholestasis onset and liver function test patterns in pediatric and adult models

Intralipid: Why It Is Not Interchangeable


Intralipid's 100% soybean oil composition fundamentally differentiates it from alternative lipid emulsions in clinically consequential ways that preclude generic substitution. Unlike mixed-oil emulsions (SMOFlipid: 30% soybean, 30% MCT, 25% olive, 15% fish oil), pure olive oil emulsions (ClinOleic), or pure fish oil emulsions (Omegaven), Intralipid delivers a distinct fatty acid profile, higher phytosterol content, and elevated baseline oxidative susceptibility [1]. These compositional differences translate to measurable variations in plasma biomarkers (campesterol, stigmasterol), hepatic outcomes (cholestasis incidence and onset timing), and liver function test profiles [2][3]. Regulatory guidance explicitly prohibits interchange without clinical oversight due to these evidence-based differences in safety and efficacy profiles [1].

Compositional mismatch
100% soybean oil base differs fundamentally from mixed-oil (SMOFlipid), olive oil (ClinOleic), or fish oil (Omegaven) emulsions, shifting fatty acid profile and phytosterol load.
Biomarker and endpoint divergence
Plasma campesterol/stigmasterol, oxidative markers (MDA), and cholestasis timing differ significantly across formulations; results obtained with Intralipid may not transfer to other emulsions.
Regulatory and quality trajectory
Post-reformulation globule size compliance and pharmacopeial history create a unique quality baseline; substituting another soybean oil emulsion may introduce unknown particle stability profile.

Intralipid Comparative Evidence


USP <729> Globule Size Compliance

Intralipid's globule size distribution is regulated by USP Chapter <729>, which mandates that the volume-weighted percentage of fat residing in globules larger than 5 µm (PFAT5) must be less than 0.05%, and the intensity-weighted mean droplet diameter (MDD) must be less than 500 nm [1]. Following a reformulation in 2007 prompted by failure to meet PFAT5 limits after transitioning from glass to plastic containers, Intralipid was modified to achieve compliance [1]. While PFAT5 values for alternative emulsions (SMOFlipid, ClinOleic, Omegaven) are not directly reported in the same studies, all commercial lipid injectable emulsions marketed in the United States must meet this identical USP <729> threshold; the critical differentiation is Intralipid's documented reformulation history establishing a verifiable quality improvement trajectory [1].

USP Globule Size Compliance
Class-level inference
PFAT5 reduction from >0.05% to below USP limit after 2007 reformulation
Documented quality improvement supports use as benchmark for emulsion stability studies.
Data from 31 lots over 5 years; cross-emulsion PFAT5 comparisons not directly reported.
Pharmaceutical nanotechnology emulsion stability USP <729> PFAT5 globule size distribution

Plasma Phytosterol Concentrations

In a cross-sectional analysis of 58 adult home parenteral nutrition (HPN) patients receiving either Intralipid (100% soybean oil-based), ClinOleic (olive oil-based), or SMOFlipid (mixed-oil containing fish oil), patients in the Intralipid group exhibited significantly higher plasma concentrations of the phytosterols campesterol and stigmasterol compared to those receiving ClinOleic or SMOFlipid (P < 0.05 for both comparisons) [1]. This difference is attributable to the inherently higher phytosterol content of soybean oil (Intralipid contains ~32 mg total phytosterols per 100 mL) relative to olive oil-based and fish oil-containing formulations [1]. Notably, plasma sterol concentrations did not differ significantly between ClinOleic and SMOFlipid groups [1].

Plasma Phytosterols
Head-to-head
Significantly higher campesterol and stigmasterol vs. ClinOleic and SMOFlipid (P
Confirms high-phytosterol exposure model for PNALD research.
58 adult HPN patients; exact values in source Table 3.
Baseline MDA
Head-to-head
27 µM MDA (Intralipid) vs. 9 µM (SMOFlipid), 3-fold difference (P=0.0003)
Higher oxidative baseline supports lipid peroxidation positive control applications.
HPLC quantification in original packaging; ClinOleic 25 µM (non-significant vs Intralipid).
Cholestasis Onset
Head-to-head
Intralipid: 19.0±13.0 days vs SMOFlipid: 39.7±24.7 days (P=0.02)
Earlier onset supports Intralipid as model for accelerated cholestasis endpoint research.
194 pediatric patients; 83% of Intralipid PNAC cases occurred ≤21 days.
LFT Profiles
Cross-study comparable
SMOFlipid associated with lower ALP, AST, ALT vs Intralipid in home PN patients
Differential hepatobiliary response provides endpoint differentiation for liver function research.
Separate adult study found no significant LFT differences; population- and duration-dependent.
Cholestasis Incidence
Head-to-head
20% (Intralipid) vs 4.5% (SMOFlipid); 4.4-fold higher risk; CB ratio 1.7 (95% CI 1.0–2.8)
Substantial difference supports use in pediatric PNALD model development and intervention testing.
Large single-center retrospective cohort; conjugated bilirubin endpoint.
Phytosterolemia parenteral nutrition-associated liver disease campesterol stigmasterol home parenteral nutrition

Baseline Oxidative Stability

A 2023 study evaluating oxidative stability of three commercial lipid emulsions in their original packaging demonstrated that baseline malondialdehyde (MDA) concentrations—a primary marker of lipid peroxidation—were 3-fold higher in Intralipid compared to SMOFlipid [1]. Specifically, Intralipid exhibited an MDA concentration of 27 µM, versus 9 µM for SMOFlipid (P = 0.0003) and 25 µM for ClinOleic (P = 0.0001 for SMOFlipid vs. ClinOleic; difference between Intralipid and ClinOleic was not statistically significant) [1]. During simulated 24-hour infusion in all-in-one admixtures with Aminomel10E amino acid solution, ClinOleic demonstrated a 26% decrease in aldehyde levels, whereas Intralipid and SMOFlipid showed up to 39% and 31% increases, respectively [1].

Baseline MDA
Head-to-head
27 µM MDA (Intralipid) vs. 9 µM (SMOFlipid), 3-fold difference (P=0.0003)
Higher oxidative baseline supports lipid peroxidation positive control applications.
HPLC quantification in original packaging; ClinOleic 25 µM (non-significant vs Intralipid).
Lipid peroxidation oxidative stability malondialdehyde all-in-one admixtures parenteral nutrition

Time to Cholestasis Onset in Pediatric PN

In a double-center retrospective cohort study of 194 hospitalized pediatric patients receiving lipid emulsion therapy for ≥14 days, patients receiving Intralipid (100% soybean oil) developed parenteral nutrition-associated cholestasis (PNAC) significantly earlier than those receiving SMOFlipid as first-line therapy [1]. The mean time to develop PNAC after lipid therapy initiation was 19.0 ± 13.0 days in the Intralipid group versus 39.7 ± 24.7 days in the SMOFlipid group (P = 0.02) [1]. Furthermore, 83% (10/12) of Intralipid-treated patients who developed PNAC did so within ≤21 days of therapy initiation, compared to only 20% (2/10) of SMOFlipid-treated patients (P = 0.008) [1]. The overall incidence rate of PNAC was 13% (12/93) for Intralipid versus 10% (10/101) for SMOFlipid (P = 0.651, non-significant) [1].

Cholestasis Onset
Head-to-head
Intralipid: 19.0±13.0 days vs SMOFlipid: 39.7±24.7 days (P=0.02)
Earlier onset supports Intralipid as model for accelerated cholestasis endpoint research.
194 pediatric patients; 83% of Intralipid PNAC cases occurred ≤21 days.
Parenteral nutrition-associated cholestasis PNAC conjugated bilirubin pediatric parenteral nutrition hepatobiliary

Liver Function Test Profiles

An analysis comparing outcomes of lipid emulsions in total parenteral nutrition among home infusion patients demonstrated that SMOFlipid was associated with superior liver function test (LFT) profiles compared to Intralipid [1]. Paired t-tests revealed that patients receiving SMOFlipid exhibited significantly lower values for alkaline phosphatase (ALP), aspartate transaminase (AST), and alanine transaminase (ALT) relative to Intralipid recipients [1]. The analysis supports preferential use of SMOFlipid over Intralipid for home PN patients based on LFT outcomes, though precise numerical values for each LFT parameter are reported in the full study dataset [1]. Notably, a separate adult HPN study (n=58) found that markers of liver function did not differ significantly among Intralipid, ClinOleic, and SMOFlipid groups, suggesting population- and duration-dependent effects [2].

LFT Profiles
Cross-study comparable
SMOFlipid associated with lower ALP, AST, ALT vs Intralipid in home PN patients
Differential hepatobiliary response provides endpoint differentiation for liver function research.
Separate adult study found no significant LFT differences; population- and duration-dependent.
Liver function tests ALP AST ALT home parenteral nutrition hepatotoxicity

Cholestasis Incidence in Pediatric PN

A large single-center retrospective analysis of children receiving prolonged parenteral nutrition reported a clinically meaningful difference in cholestasis incidence between Intralipid and SMOFlipid [1]. The incidence of cholestasis was 20% among children receiving Intralipid compared to 4.5% among those receiving SMOFlipid [1]. Additionally, infants treated with SMOFlipid had significantly lower conjugated bilirubin (CB) levels at the end of lipid emulsion administration, with a geometric mean ratio between groups of 1.7 (95% CI: 1.0–2.8; P < 0.05) [1]. This substantial difference in cholestasis incidence (20% vs. 4.5%) represents a 4.4-fold higher risk with Intralipid in this pediatric cohort [1].

Cholestasis Incidence
Head-to-head
20% (Intralipid) vs 4.5% (SMOFlipid); 4.4-fold higher risk; CB ratio 1.7 (95% CI 1.0–2.8)
Substantial difference supports use in pediatric PNALD model development and intervention testing.
Large single-center retrospective cohort; conjugated bilirubin endpoint.
Cholestasis incidence conjugated bilirubin pediatric parenteral nutrition SMOFlipid Intralipid

Intralipid 20%: Optimal Application Scenarios


Reference Standard in Clinical Trials

Intralipid 20% serves as the established comparator (standard-of-care) in randomized controlled trials assessing efficacy and safety of newer-generation lipid emulsions such as SMOFlipid, ClinOleic, and Omegaven. As demonstrated in a cohort of 333 pediatric patients across 4 randomized active-controlled double-blind studies, Intralipid provided a reliable baseline for evaluating nutritional efficacy against a 4-oil mixed lipid emulsion, with comparable anthropometric outcomes (body weight, height, head circumference) in neonates [1]. Additionally, Intralipid's well-characterized profile as the reference standard in USP <729> globule size distribution compliance and its documented PFAT5 reformulation history [2] establish it as the benchmark against which emulsion stability and quality are measured in pharmaceutical development. Researchers seeking a regulatory-accepted comparator with extensive historical clinical data for investigational new drug (IND) or device trials should prioritize Intralipid procurement.

High Phytosterol Exposure Models

For investigators studying the mechanistic role of phytosterols in parenteral nutrition-associated liver disease (PNALD) or evaluating interventions targeting phytosterol-mediated hepatotoxicity, Intralipid provides a validated high-phytosterol exposure model. As demonstrated in a 2022 study of 58 adult HPN patients, Intralipid administration results in significantly higher plasma concentrations of campesterol and stigmasterol compared to ClinOleic or SMOFlipid (P < 0.05) [3], attributable to soybean oil's inherently elevated phytosterol content (total phytosterols ~32 mg per 100 mL) [3]. This makes Intralipid the optimal positive control or high-exposure condition for in vitro hepatocyte assays, murine models of hepatic steatosis (where Intralipid induced 17.4% hepatic fat content in a 2010 comparative study of five emulsions [4]), and translational studies examining omega-3 fatty acid-mediated protection against phytosterol toxicity.

Short-Term Parenteral Nutrition

Based on evidence that Intralipid-associated cholestasis onset occurs at a mean of 19.0 ± 13.0 days of therapy in pediatric populations [5], Intralipid remains a cost-effective and clinically appropriate choice for adult patients requiring short-course PN (<3 weeks) who lack pre-existing liver disease or risk factors for cholestasis. In this scenario, the 4.4-fold higher cholestasis incidence observed with prolonged Intralipid use (20% vs. 4.5% for SMOFlipid in pediatric prolonged PN [6]) is unlikely to manifest within the abbreviated treatment window. Furthermore, Intralipid's established safety and efficacy in providing essential fatty acids (linoleic acid 44–62%, alpha-linolenic acid 4–11% [1]) and calories (2.0 kcal/mL) [1] supports its use in acute care settings where cost considerations and formulary availability favor the soybean oil-based reference product over premium-priced mixed-oil alternatives. Procurement for hospital pharmacies serving high-volume short-stay surgical or medical units is justified under this evidence-based application scenario.

Lipid Peroxidation Positive Control

Intralipid's 3-fold higher baseline malondialdehyde (MDA) concentration (27 µM) compared to SMOFlipid (9 µM, P = 0.0003) [7] positions this emulsion as a superior positive control or high-oxidative-stress baseline in experimental systems designed to evaluate antioxidant interventions, amino acid solution compatibility, or container-closure system effects on lipid peroxidation. The documented 39% increase in aldehyde levels during 24-hour simulated infusion of Intralipid-containing all-in-one admixtures with Aminomel10E [7] provides a robust dynamic range for detecting oxidative stability improvements conferred by investigational additives, alternative amino acid formulations, or novel packaging technologies. Researchers conducting forced-degradation studies, photostability assessments, or evaluating the protective effects of vitamin E (alpha-tocopherol) supplementation should select Intralipid as the model emulsion to maximize assay sensitivity and signal-to-noise ratio.

Application
Selection Property
Validation Focus
Reference standard in emulsion research
Regulatory-accepted comparator with documented globule size compliance and reformulation history
Verify lot-specific PFAT5 and MDD against USP thresholds; review stability in all-in-one admixtures
High-phytosterol exposure models
Elevated campesterol/stigmasterol profile due to 100% soybean oil base
Confirm plasma phytosterol concentrations in your model system; compare to lower-phytosterol control emulsions
Short-term parenteral nutrition research
Cost-effective 100% LCT emulsion for studies with duration typically
Monitor conjugated bilirubin and liver enzymes; document cholestasis onset timing in your cohort
Lipid peroxidation positive control
3-fold higher baseline MDA concentration and substantial aldehyde increase during simulated infusion
Quantify MDA and aldehyde levels in your admixture conditions; assess antioxidant intervention effects

Technical Documentation Hub

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